2,4-difluoro-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide
Description
2,4-Difluoro-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with two fluorine atoms at the 2- and 4-positions. The compound’s structure includes a pyrimidine ring substituted with a methyl group at position 2 and a morpholine group at position 6, connected via an ethylamino linker to the benzamide moiety. This design is characteristic of kinase-targeting inhibitors, where the pyrimidine ring often serves as a hinge-binding motif, while the morpholine group enhances solubility and pharmacokinetic properties . The fluorine atoms on the benzamide likely improve metabolic stability and target affinity through electronic effects and reduced susceptibility to oxidative metabolism .
Properties
IUPAC Name |
2,4-difluoro-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5O2/c1-12-23-16(11-17(24-12)25-6-8-27-9-7-25)21-4-5-22-18(26)14-3-2-13(19)10-15(14)20/h2-3,10-11H,4-9H2,1H3,(H,22,26)(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAAFUVINRSQHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Difluoro-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C21H21F2N5O3S
- Molecular Weight : 461.5 g/mol
- IUPAC Name : 2,4-difluoro-N-[4-[(2-methyl-6-morpholin-4-yl)pyrimidin-4-yl]amino]phenyl]benzenesulfonamide
- InChI Key : DGPOMNIABQYOGX-UHFFFAOYSA-N
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide group is known for its ability to inhibit enzyme activity by binding to active sites, while the pyrimidine ring facilitates hydrogen bonding and hydrophobic interactions with target proteins .
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its potential to inhibit B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in various cancers. The compound's inhibition of BCL6 has been linked to its structural modifications that enhance binding affinity and potency against the target .
Anticancer Activity
In vivo studies have demonstrated that this compound possesses anticancer properties. For example, it showed strong antiproliferative activity in cell lines associated with diffuse large B-cell lymphoma (DLBCL). The degradation of BCL6 by this compound was found to correlate with reduced tumor growth in experimental models .
Case Study 1: BCL6 Inhibition
A study focused on the optimization of compounds targeting BCL6 revealed that modifications to the pyrimidine substituent significantly enhanced the potency of the resulting compounds. The optimized compound demonstrated an IC50 value of 0.7 nM, indicating strong inhibitory effects on BCL6 activity in vitro .
Case Study 2: Structure–Activity Relationship (SAR)
The structure–activity relationship studies highlighted that specific modifications in the morpholine and piperidine rings could lead to enhanced biological activity. For instance, different stereoisomers were evaluated for their binding affinity and degradation efficacy, revealing that certain configurations were more effective than others .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C21H21F2N5O3S |
| Molecular Weight | 461.5 g/mol |
| IUPAC Name | 2,4-difluoro-N-[4-{(2-methyl-6-morpholin-4-yl)pyrimidin-4-yl}amino]phenyl]benzenesulfonamide |
| Mechanism of Action | Enzyme inhibition (BCL6), receptor binding |
| Anticancer Activity | Strong antiproliferative effects in DLBCL cell lines |
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogs
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and Solubility :
The target compound’s molecular weight is estimated to be ~450–470 g/mol, comparable to analogs like compound 1 (447.1 g/mol) . The morpholine group likely improves aqueous solubility compared to analogs with lipophilic substituents (e.g., trifluoropropoxy in ) . - Metabolic Stability: Fluorine substitution on the benzamide reduces oxidative metabolism, contrasting with non-fluorinated analogs like those in , which may require additional prodrug strategies for bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
